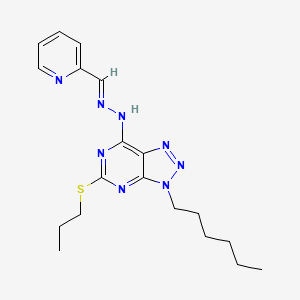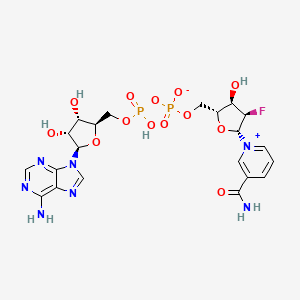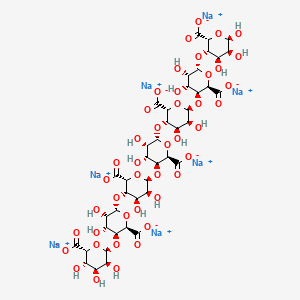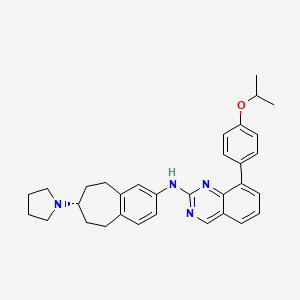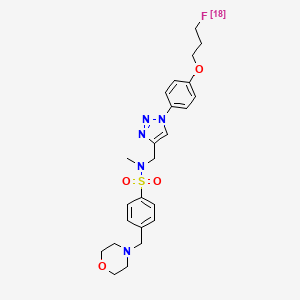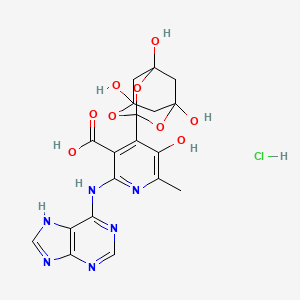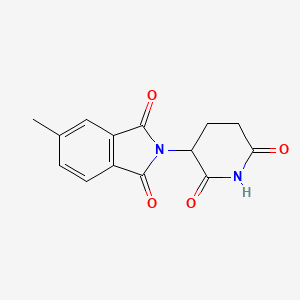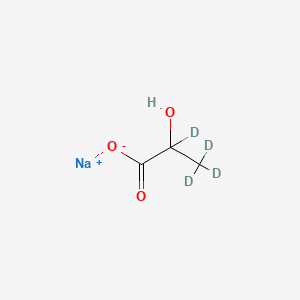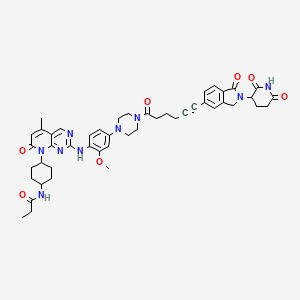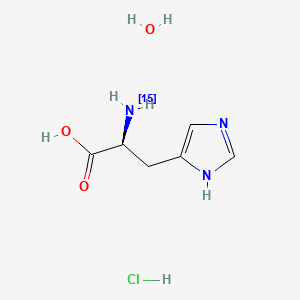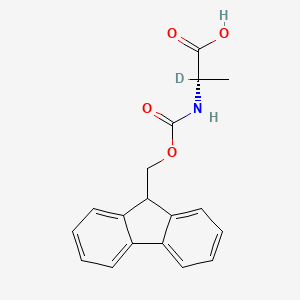
Fmoc-Ala-OH-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala-OH-d1, also known as deuterium-labeled N-(9-fluorenylmethoxycarbonyl)-L-alanine, is a stable isotope-labeled compound. It is a derivative of Fmoc-Ala-OH, where one of the hydrogen atoms is replaced by deuterium. This compound is primarily used in research for its unique properties, particularly in the field of drug development and peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-d1 typically involves the incorporation of deuterium into the Fmoc-Ala-OH molecule. One common method is the reaction of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with L-alanine in the presence of a deuterium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .
化学反应分析
Types of Reactions
Fmoc-Ala-OH-d1 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc-Cl: Used for the initial protection of the amino group.
Piperidine: Commonly used for deprotection of the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis and other biochemical applications .
科学研究应用
Chemistry
In chemistry, Fmoc-Ala-OH-d1 is used as a building block in solid-phase peptide synthesis. Its stable isotope labeling makes it valuable for studying reaction mechanisms and kinetics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme kinetics. The deuterium labeling allows for precise quantitation and tracking of metabolic pathways .
Medicine
In medicine, this compound is used in the development of deuterated drugs. Deuterium substitution can improve the pharmacokinetic and metabolic profiles of drugs, leading to better efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of high-purity peptides and proteins for pharmaceutical and biotechnological applications .
作用机制
The mechanism of action of Fmoc-Ala-OH-d1 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the alanine residue, allowing for selective deprotection and subsequent coupling reactions. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking and quantitation in various applications .
相似化合物的比较
Similar Compounds
Fmoc-Ala-OH: The non-deuterated version of Fmoc-Ala-OH-d1.
Fmoc-D-Ala-OH: A similar compound where the alanine is in the D-configuration.
Fmoc-3-Fluoroalanine-2-d1: Another deuterium-labeled compound with a fluorine substitution.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom can affect the pharmacokinetic and metabolic profiles of compounds, making this compound particularly valuable in drug development and metabolic studies .
属性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11D |
InChI 键 |
QWXZOFZKSQXPDC-YVBYIIFJSA-N |
手性 SMILES |
[2H][C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

